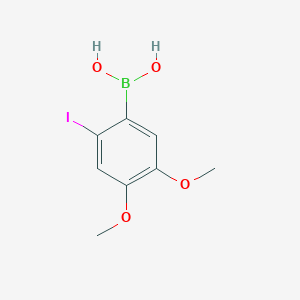

(2-Iodo-4,5-dimethoxyphenyl)boronic acid

Description

Properties

Molecular Formula |

C8H10BIO4 |

|---|---|

Molecular Weight |

307.88 g/mol |

IUPAC Name |

(2-iodo-4,5-dimethoxyphenyl)boronic acid |

InChI |

InChI=1S/C8H10BIO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,11-12H,1-2H3 |

InChI Key |

NOGYHHPBYCIKBZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1I)OC)OC)(O)O |

Origin of Product |

United States |

Synthesis Methodologies for 2 Iodo 4,5 Dimethoxyphenyl Boronic Acid

Established Synthetic Routes for Arylboronic Acids

The preparation of arylboronic acids can be achieved through several well-established chemical transformations. These methods generally involve the formation of a carbon-boron bond on an aromatic ring system.

Historically, one of the earliest methods for creating boronic acids involved the oxidation of borane (B79455) precursors. For instance, ethylboronic acid was first synthesized in 1860 through the air oxidation of triethylborane. wikipedia.org This pathway involves the formation of a trialkyl- or triarylborane, which is then oxidized to the corresponding boronic acid. However, the oxidation of fully formed arylboronic acids is generally not considered an economical or popular method for preparing phenols. wiley-vch.de The ultimate degradation of boronic acids through oxidation leads to boric acid, which is a relatively benign and stable compound. wiley-vch.de

A more prevalent and versatile method for synthesizing arylboronic acids is through the electrophilic trapping of arylmetal intermediates. researchgate.net This process typically begins with a metal-halogen exchange reaction, a fundamental transformation in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org

The reaction involves treating an aryl halide (Ar-X, where X is typically I, Br, or Cl) with an electropositive metal or an organometallic reagent. wikipedia.org Common reagents include organolithium compounds, such as n-butyllithium, or Grignard reagents formed with magnesium metal. researchgate.netwikipedia.org This exchange generates a highly nucleophilic arylmetal species (Ar-Li or Ar-MgX).

This intermediate is not isolated but is immediately treated in situ with an electrophilic boron-containing compound, known as a borate (B1201080) ester, such as trimethyl borate or triisopropyl borate. The arylmetal attacks the electrophilic boron atom, forming a boronate complex. The final step involves acidic hydrolysis (workup) of the boronate ester to yield the desired arylboronic acid. researchgate.net The exchange rates for the halogen typically follow the trend I > Br > Cl. wikipedia.org

Table 1: Key Reagents in Metal-Halogen Exchange for Boronic Acid Synthesis

| Reagent Type | Examples | Role |

| Aryl Halide | Aryl iodide, Aryl bromide | Source of the aryl group |

| Organometallic Reagent | n-Butyllithium (n-BuLi), Isopropylmagnesium chloride (i-PrMgCl) | Initiates metal-halogen exchange |

| Borate Ester | Trimethyl borate (B(OMe)₃), Triisopropyl borate (B(O-i-Pr)₃) | Provides the electrophilic boron atom |

| Quenching Agent | Aqueous HCl | Hydrolyzes the boronate ester to the boronic acid |

Specific Synthetic Approaches to (2-Iodo-4,5-dimethoxyphenyl)boronic Acid Derivatives

The synthesis of specifically substituted arylboronic acids, such as this compound and its derivatives, leverages the general principles of metal-halogen exchange with careful consideration of starting materials and reaction conditions to control regioselectivity.

A related derivative, (2-iodo-4′,5-dimethoxy-[1,1′-biphenyl]-3-yl)boronic acid, has been synthesized via a highly regioselective metal–iodine exchange (MIE) from a 2,3-diiodobiphenyl precursor. rsc.org This approach highlights the ability to selectively functionalize a di-halogenated compound. In such syntheses, the choice of the organometallic reagent and the temperature are critical for achieving the desired selectivity. The presence of electron-donating groups, such as the dimethoxy substituents on the target molecule, has been found to promote reactivity and lead to higher isolated yields of the boronic acid product. rsc.org

Regioselective Synthesis of ortho-Iodoarylboronic Acids

Achieving regioselectivity, particularly in the synthesis of ortho-iodoarylboronic acids, is a significant challenge. The metal-halogen exchange reaction is a powerful tool for this purpose. An efficient and versatile synthesis of ortho-iodobiphenylboronic acids has been reported using a highly regioselective metal–iodine exchange of 2,3-diiodobiphenyls. rsc.org

Optimization of Reaction Conditions for this compound Preparation

The successful synthesis of this compound relies on the careful optimization of several key reaction parameters to maximize yield and minimize side products. The general approach involves systematically screening different reagents and conditions. researchgate.net

Key parameters for optimization include:

Solvent: Ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used to stabilize the organometallic intermediates. The choice of solvent can impact reagent solubility and reaction rates. researchgate.netprepchem.com

Temperature: Metal-halogen exchange reactions are typically conducted at very low temperatures, often -78 °C, to prevent side reactions such as the decomposition of the organolithium reagent or unwanted reactions with other functional groups. researchgate.netprepchem.com

Organometallic Reagent: The choice between different organolithium reagents (e.g., n-BuLi, t-BuLi) or Grignard reagents can influence the rate and selectivity of the exchange. For instance, i-PrMgCl is effective for iodine-magnesium exchange. researchgate.net

Borate Ester: The steric and electronic properties of the borate ester (e.g., trimethyl borate vs. triisopropyl borate) can affect the efficiency of the borylation step.

Table 2: Parameters for Optimization in Arylboronic Acid Synthesis

| Parameter | Common Options | Rationale for Optimization |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Affects solubility, stability of intermediates, and reaction kinetics. |

| Temperature | -78 °C to 0 °C | Crucial for controlling reaction rate and preventing side reactions/decomposition. |

| Reagent | n-BuLi, i-PrMgCl | Choice of metal and alkyl group influences reactivity and selectivity of the exchange. |

| Catalyst/Additive | LiCl (for Grignard formation) | Can accelerate reactions and improve yields. |

| Reaction Time | Minutes to hours | Ensuring complete formation of the arylmetal intermediate before adding the borate ester is critical. |

By systematically adjusting these conditions, a robust and efficient protocol for the preparation of this compound can be developed.

Reactivity and Mechanistic Investigations of 2 Iodo 4,5 Dimethoxyphenyl Boronic Acid

Fundamental C-B Bond Reactivity in Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to the unique reactivity of the carbon-boron (C-B) bond. This bond is relatively weak and polarized, making the boron atom electrophilic and the carbon atom nucleophilic in character. The utility of arylboronic acids stems from their ability to participate in a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. rsc.org

The key reaction is the Suzuki-Miyaura coupling, where the C-B bond is cleaved to facilitate the formation of a new carbon-carbon bond with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgwikipedia.org Beyond C-C bond formation, the reactivity of the C-B bond has been harnessed for the creation of carbon-heteroatom bonds. For instance, the Chan-Lam coupling uses copper catalysts to form C-N and C-O bonds by coupling arylboronic acids with amines or alcohols. wikipedia.orgnrochemistry.com

Despite their stability and ease of handling, arylboronic acids can undergo side reactions. One of the most common is protodeboronation, the cleavage of the C-B bond by a proton source, which results in the formation of an arene and boric acid. This process can be particularly problematic under certain reaction conditions, such as elevated temperatures or the presence of strong acids or bases. nrochemistry.com Another potential reaction is oxidation, where the C-B bond is cleaved to form a phenol.

The reactivity of the boronic acid is also linked to its Lewis acidity. The boron atom possesses an empty p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion. This converts the trigonal planar boronic acid into a more nucleophilic tetrahedral boronate species, which is a crucial step in many of its catalytic cycles. researchgate.netnih.gov The acidity, and therefore the reactivity, can be significantly tuned by the electronic nature of the substituents on the aryl ring. nih.gov

Influence of Ortho-Iodo and Dimethoxy Substituents on Arylboronic Acid Reactivity

The reactivity of (2-Iodo-4,5-dimethoxyphenyl)boronic acid is significantly modulated by its distinct substitution pattern. The ortho-iodo group and the 4,5-dimethoxy groups exert competing electronic and steric effects that influence the compound's behavior in chemical reactions.

Electronic Effects:

Iodo Group: The iodine atom at the ortho position is strongly electron-withdrawing through an inductive effect (-I). This effect increases the Lewis acidity of the boron center, making the boronic acid more prone to forming a tetrahedral boronate complex upon reaction with a base. nih.govresearchgate.net A lower pKa value is generally associated with electron-withdrawing substituents. nih.gov

Dimethoxy Groups: The methoxy (B1213986) groups at the 4- and 5-positions are strong electron-donating groups through a resonance effect (+R). This donation of electron density to the aromatic ring counteracts the inductive withdrawal of the iodo group. Electron-donating groups typically decrease the Lewis acidity of the boronic acid (increase the pKa). nih.gov

The net electronic character of the aryl ring is a balance of these opposing effects. The strong resonance donation from the two methoxy groups generally makes the ring electron-rich, which can influence the rates of key steps like transmetalation in cross-coupling cycles.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Iodo (-I) | 2 (ortho) | Inductively Electron-Withdrawing (-I) | High | Increases Lewis acidity; can sterically hinder reaction center. |

| Methoxy (-OCH₃) | 4 (meta) | Inductively Electron-Withdrawing (-I), Resonance Electron-Donating (+R) | Low | Contributes to overall electron-rich nature of the ring. |

| Methoxy (-OCH₃) | 5 (para) | Inductively Electron-Withdrawing (-I), Resonance Electron-Donating (+R) | Low | Strongly contributes to the electron-rich nature of the ring. |

Transmetallation Processes Involving Arylboronic Acids

Transmetallation is the pivotal step in most cross-coupling reactions involving arylboronic acids. It is the process by which the organic group (in this case, the 2-iodo-4,5-dimethoxyphenyl group) is transferred from the boron atom to the transition metal center of the catalyst. wikipedia.orgrsc.org This step generates the key organometallic intermediate that will proceed to the final bond-forming step of the catalytic cycle. rsc.org

The process is highly dependent on the presence of a base. The role of the base is multifaceted and crucial for the reaction to proceed efficiently. wikipedia.orgresearchgate.net The generally accepted mechanism involves the activation of the boronic acid by the base (e.g., hydroxide, carbonate, or phosphate). The base coordinates to the Lewis acidic boron atom, converting the neutral, trigonal planar boronic acid into a more nucleophilic, tetrahedral "ate" complex, or boronate. researchgate.netacs.orgresearchgate.net

Two primary mechanistic pathways for transmetallation are often debated, particularly in the context of the Suzuki-Miyaura reaction nih.gov:

The Boronate Pathway (Path A): The base first reacts with the arylboronic acid to form the aryltrihydroxyborate anion. This activated boronate then reacts with the palladium(II)-halide complex, displacing the halide and transferring the aryl group to the palladium center. nih.gov

The Oxo-Palladium Pathway (Path B): The base (specifically hydroxide) first reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxo complex. This complex then reacts with the neutral arylboronic acid, leading to the transfer of the aryl group. nih.gov

Recent kinetic and mechanistic studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving the reaction of a palladium-hydroxo complex with the neutral boronic acid is often faster and thus the dominant route. nih.govillinois.edu The exact operative pathway can depend on the specific reaction conditions, including the nature of the base, solvent, ligands, and the boronic acid itself. researchgate.neted.ac.uk The successful formation of pre-transmetalation intermediates containing Pd-O-B linkages has been observed experimentally, providing direct evidence for this key mechanistic step. illinois.edu

Mechanistic Studies of Cross-Coupling Reactions Utilizing Arylboronic Acids

The palladium-catalyzed Suzuki-Miyaura reaction is the most prominent cross-coupling application for arylboronic acids. libretexts.org The catalytic cycle is well-established and consists of three fundamental steps libretexts.orgwikipedia.orgnih.gov:

Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex, which reacts with an organic halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, breaking it and forming a new square-planar Pd(II) complex. This step increases the oxidation state of palladium from 0 to +2. wikipedia.orgwikipedia.org Oxidative addition is often the rate-determining step of the entire cycle. libretexts.orgwikipedia.org The reactivity of the halide follows the order I > OTf > Br > Cl. libretexts.org

Transmetallation: As described in section 3.3, the aryl group from the activated boronic acid (boronate) is transferred to the Pd(II) center, displacing the halide or another ligand. rsc.org This forms a diorganopalladium(II) intermediate, bringing both organic coupling partners together on the same metal center. yonedalabs.com

Reductive Elimination: This is the final, product-forming step. The two organic groups on the diorganopalladium(II) complex couple to form a new carbon-carbon bond, yielding the biaryl product. wikipedia.org Simultaneously, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. wikipedia.orgchemrxiv.org For reductive elimination to occur, the two organic groups typically need to be in a cis orientation to each other on the palladium complex. yonedalabs.com

| Step | Reactants | Key Transformation | Products | Change in Pd Oxidation State |

|---|---|---|---|---|

| Oxidative Addition | Pd(0) Complex, Organohalide (R-X) | Pd inserts into the R-X bond | Pd(II) Complex (R-Pd-X) | 0 → +2 |

| Transmetallation | R-Pd-X, Arylboronate (Ar-B(OH)₃⁻) | Aryl group transfer from Boron to Palladium | Diorganopalladium(II) Complex (R-Pd-Ar) | No Change (+2) |

| Reductive Elimination | R-Pd-Ar | Formation of R-Ar bond | Coupled Product (R-Ar), Pd(0) Complex | +2 → 0 |

Rhodium catalysts enable different modes of reactivity for arylboronic acids, most notably the 1,4-conjugate addition to electron-deficient olefins like α,β-unsaturated ketones, esters, and nitroalkenes. nih.govrsc.org The catalytic cycle for this transformation is distinct from the palladium-catalyzed pathway and generally involves Rh(I) intermediates. acs.org

The proposed mechanism typically involves the following key steps acs.orgnih.gov:

Transmetallation: An active Rh(I)-hydroxo or Rh(I)-alkoxo complex reacts with the arylboronic acid. This results in the transfer of the aryl group from boron to rhodium, generating a key arylrhodium(I) intermediate and eliminating water or an alcohol. rsc.orgacs.org

Carbometalation (Insertion): The electron-deficient alkene coordinates to the arylrhodium(I) species. Subsequently, the aryl group migrates from the rhodium center to the β-carbon of the alkene. This insertion step forms a rhodium-enolate or a related intermediate. nih.gov

Protonolysis/Hydrolysis: The rhodium-enolate intermediate is then protonated, typically by a protic solvent like water or an alcohol present in the reaction mixture. nih.gov This step releases the final 1,4-addition product and regenerates a Rh(I)-hydroxo or Rh(I)-alkoxo species, which can re-enter the catalytic cycle. acs.org

In this cycle, the arylboronic acid acts as a source of a nucleophilic aryl group, which is delivered to the substrate via the rhodium catalyst. Unlike palladium-catalyzed cross-coupling, this process does not involve an oxidative addition/reductive elimination sequence that changes the formal oxidation state of the metal. nih.gov

Copper-catalyzed cross-coupling reactions of arylboronic acids, such as the Chan-Lam coupling, are powerful methods for forming carbon-heteroatom (C-N, C-O, C-S) bonds. wikipedia.orgalfa-chemistry.com The mechanism of these reactions is more complex and less definitively established than palladium-catalyzed cycles, with several pathways proposed. wikipedia.org

A commonly invoked mechanism involves a Cu(II) or a Cu(I)/Cu(III) catalytic cycle nrochemistry.comalfa-chemistry.com:

Ligand Exchange/Transmetallation: The reaction may begin with a Cu(II) salt, such as copper(II) acetate. The N-H or O-H containing substrate (e.g., an amine or alcohol) can coordinate to the copper center. Subsequently, transmetallation with the arylboronic acid occurs, forming an aryl-copper(II) intermediate. nrochemistry.com

Oxidation and Reductive Elimination: One proposed pathway involves the oxidation of the aryl-copper(II) species to a transient aryl-copper(III) intermediate, often facilitated by an external oxidant like atmospheric oxygen. nrochemistry.comorganic-chemistry.org This high-valent Cu(III) species then undergoes rapid reductive elimination, forming the desired C-N or C-O bond and a Cu(I) species. wikipedia.org

Reoxidation: The resulting Cu(I) is then reoxidized back to the active Cu(II) state by the oxidant (e.g., O₂), completing the catalytic cycle. nrochemistry.com

An alternative pathway suggests that two successive transmetalations from boron to a Cu(II) center could occur, followed by reductive elimination. mdpi.com The precise mechanism can be complicated by the lability of copper intermediates and potential competing side reactions like the homocoupling of the boronic acid. wikipedia.orgmdpi.com

Gold-Catalyzed Pathways

While palladium and nickel catalysts are traditionally used for cross-coupling reactions involving arylboronic acids, gold catalysis has emerged as a valuable alternative, often exhibiting unique reactivity and selectivity. nih.govnju.edu.cn Gold catalysts, both in the form of complexes and nanoparticles, have been shown to facilitate various transformations of arylboronic acids, including cross-coupling reactions. nih.govacs.org

Gold-catalyzed cross-coupling reactions can proceed through different mechanistic manifolds compared to palladium-catalyzed cycles. For instance, a proposed mechanism for a gold-catalyzed sp2–sp3 cross-coupling reaction involves an oxidative addition of an alkyl halide to a gold-aryl species, a step that is less common in palladium chemistry. nih.gov This is followed by reductive elimination to form the C-C bond. nih.gov The implementation of bimetallic gold catalysts has been shown to be crucial for the success of some of these transformations. nih.govnih.gov

In the context of biaryl synthesis, gold catalysts can promote the coupling of arylboronic acids with aryldiazonium salts. rsc.org The use of a simple phosphinegold(I) chloride complex in the presence of a base can effectively catalyze this transformation. rsc.org Interestingly, the efficiency and scope of this reaction can be enhanced by combining the gold catalyst with a photosensitizer and irradiating with visible light, suggesting the involvement of photoredox pathways. rsc.org

The catalytic activity of gold is highly dependent on factors such as particle size, the nature of the support material, and the preparation method. mdpi.com For instance, gold nanoparticles stabilized by polymers have demonstrated excellent catalytic activity for Suzuki-Miyaura cross-coupling reactions in aqueous media. acs.org The large surface area of these nanoparticles is believed to contribute to their enhanced reactivity under mild conditions. acs.org However, the reactivity of cationic gold catalysts can be adversely affected by impurities such as halides and bases, which can act as poisons. nih.govnih.gov The addition of a suitable acid activator can often reactivate the catalyst and allow the reaction to proceed efficiently at lower catalyst loadings. nih.govnih.gov

| Catalyst System | Reactants | Product | Key Features |

| PPh3AuCl | Aryldiazonium salts, Arylboronic acids | Biaryl compounds | Can be accelerated by photoredox conditions. rsc.org |

| Bimetallic gold catalyst with bis(phosphino)amine ligand | Phenylboronic acid, Allyl bromide | Allylbenzene | Proceeds in the absence of a sacrificial oxidant; involves oxidative addition to a gold aryl species. nih.gov |

| Polymer-stabilized gold nanoparticles | Aryl halides, Arylboronic acids | Biaryl compounds | Efficient in water and air; reactivity increases with decreasing halide electronegativity (Cl < Br < I). acs.org |

Radical Pathways of Arylboronic Acids

Beyond their conventional role in transition-metal-catalyzed cross-coupling reactions, arylboronic acids can also serve as precursors to aryl radicals. rsc.org This reactivity opens up new avenues for C-B bond formation and other functionalization reactions that proceed through radical intermediates. rsc.orgrsc.org The generation of aryl radicals from arylboronic acids typically involves an oxidative carbon–boron bond cleavage. rsc.org

Several catalytic systems have been shown to be effective for initiating these radical pathways, including manganese(III) acetate, silver(I)/persulfate, and iron(II or III)/persulfate. rsc.org Visible-light photoredox catalysis has also emerged as a powerful tool for generating radicals from organoboron species. semanticscholar.org In these systems, a photocatalyst, upon excitation with light, can oxidize a boronic acid derivative to generate an alkyl or aryl radical. semanticscholar.orgmaastrichtuniversity.nl

The mechanism of radical generation can be influenced by the reaction conditions and additives. For instance, the formation of a redox-active complex between an amide solvent and a boronic acid through hydrogen bonding can lower the oxidation potential of the boronic acid, facilitating its conversion to an alkyl radical under visible light irradiation. semanticscholar.org Similarly, Lewis bases can coordinate to boronic esters, forming an adduct that can be oxidized by an excited photocatalyst to generate a radical. maastrichtuniversity.nl

Once formed, these aryl radicals can participate in a variety of transformations, such as addition to electron-deficient alkenes in a Giese-type reaction. semanticscholar.org The resulting radical intermediate can then be reduced and protonated to afford the final product. semanticscholar.org This radical-based approach provides a complementary strategy to traditional transition-metal-catalyzed methods for the functionalization of arylboronic acids. rsc.org

| Method | Radical Precursor | Key Features |

| Visible-light photoredox catalysis | Boronic acids (BAs) | Amide solvents can modulate the oxidation potential of BAs through hydrogen bonding, enabling alkyl radical generation. semanticscholar.org |

| Lewis-base activation | Boronic esters | Formation of a Lewis-base adduct facilitates oxidation by a photocatalyst to generate radicals. maastrichtuniversity.nl |

| Oxidative C-B bond cleavage | Arylboronic acids | Catalyzed by systems like Mn(OAc)3, Ag(I)/persulfate, or Fe(II/III)/persulfate. rsc.org |

Advanced Synthetic Applications of 2 Iodo 4,5 Dimethoxyphenyl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.org (2-Iodo-4,5-dimethoxyphenyl)boronic acid serves as the organoboron partner in these reactions, enabling the introduction of the 2-iodo-4,5-dimethoxyphenyl moiety into a wide array of molecular frameworks.

Formation of Carbon-Carbon Bonds in Complex Molecules

The formation of carbon-carbon (C-C) bonds is a foundational process in organic synthesis, essential for constructing the carbon skeletons of complex molecules for medicinal chemistry, natural product synthesis, and materials science. The Suzuki-Miyaura coupling provides a robust method for this purpose, and reagents like this compound are valuable building blocks. This reaction allows for the creation of biaryl structures and other conjugated systems under relatively mild conditions. tcichemicals.com The versatility of the reaction is demonstrated by its compatibility with a wide range of functional groups and its use in constructing elaborate molecular architectures.

Coupling with Diverse Electrophiles, e.g., Aryl Halides, Enaminones

This compound can be coupled with a variety of electrophilic partners. The most common electrophiles are aryl halides (iodides, bromides, and chlorides), which react efficiently to form biaryl compounds. researchgate.netfrontiersin.org

Beyond simple aryl halides, the reaction has been successfully applied to more complex and challenging electrophiles such as α-iodoenaminones. nih.gov Enaminones are electron-rich systems that can be reluctant to undergo the oxidative insertion step in the catalytic cycle. However, studies have shown that Suzuki-Miyaura coupling between various arylboronic acids and α-iodoenaminones can proceed effectively, particularly with enhancements like microwave irradiation. nih.gov This demonstrates the broad utility of arylboronic acids in forming C-C bonds with diverse coupling partners.

Microwave-Assisted Suzuki-Miyaura Couplings and Efficiency Enhancements

Conventional heating methods for Suzuki-Miyaura couplings can require long reaction times. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to significantly shorter reaction times, increased yields, and cleaner reaction profiles. scielo.org.mxrsc.org

In a systematic study on the coupling of enaminones with a wide range of aromatic boronic acids, microwave assistance proved highly advantageous. nih.gov The use of microwave irradiation at 150 °C reduced reaction times from several hours to just 15 minutes while also slightly improving yields compared to conventional heating. nih.gov The optimized conditions for such couplings often involve a palladium catalyst like Pd(PPh₃)₄, a base such as Ba(OH)₂ or Na₂CO₃, and a solvent system like dioxane/water. nih.govorganic-chemistry.org This technology makes the synthesis of complex molecules more efficient and practical. nih.govimist.ma

| Entry | Heating Method | Base | Solvent | Time | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Conventional | Ba(OH)₂ | Dioxane/H₂O | 4 h | 100 °C | 81 |

| 2 | Microwave | Ba(OH)₂ | Dioxane/H₂O | 15 min | 150 °C | 85 |

Chemo- and Regioselective Coupling Strategies in Multi-functionalized Systems

In molecules with multiple reactive sites, achieving chemo- and regioselectivity is a significant synthetic challenge. The Suzuki-Miyaura reaction can be controlled to selectively couple at a specific position. For instance, in polyhalogenated aromatic systems, the difference in reactivity between C-I, C-Br, and C-Cl bonds can be exploited. The C-I bond is typically the most reactive towards oxidative addition to the palladium catalyst, followed by C-Br and then C-Cl.

A study on the coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids demonstrated that the substitution occurs sequentially. beilstein-journals.org By carefully controlling the stoichiometry of the boronic acid, it was possible to selectively form mono-, di-, or tri-arylated products, providing insight into the relative reactivity of the different bromine-substituted positions on the pyridine ring. beilstein-journals.org Such strategies are crucial when using a multi-functional reagent like this compound, as the inherent iodine atom could potentially react under certain conditions if not carefully managed, although it is typically the boronic acid moiety that participates in the Suzuki coupling.

Organocatalytic Applications of this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. mdpi.com this compound and its structural analogues have been identified as effective organocatalysts for specific transformations, most notably the direct formation of amides from carboxylic acids and amines.

Catalytic Activation of Carboxylic Acids for Amidation Reactions

The formation of amide bonds is one of the most frequently performed reactions in organic chemistry. catalyticamidation.info Traditionally, this requires stoichiometric activating agents that generate significant chemical waste. catalyticamidation.info The development of catalytic direct amidation methods is therefore highly desirable. Research has shown that ortho-iodo arylboronic acids are effective catalysts for this transformation. nih.gov

The catalytic activity of this class of compounds was optimized by studying the electronic effects of substituents on the aryl ring. It was found that electron-donating groups, such as a methoxy (B1213986) group, enhance the catalyst's activity. nih.govsigmaaldrich.com The optimal catalyst identified in one study was 5-methoxy-2-iodophenylboronic acid (MIBA), which is structurally very similar to this compound. organic-chemistry.orgresearchgate.net MIBA was shown to be kinetically more active than the parent ortho-iodophenylboronic acid, providing higher yields of amides in shorter times at room temperature. nih.govresearchgate.net The reaction proceeds in the presence of molecular sieves, which act as a dehydrating agent. nih.gov

The proposed mechanism suggests that the ortho-iodo substituent plays a crucial role, possibly by acting as a hydrogen-bond acceptor in the transition state, thereby facilitating the reaction. nih.govsigmaaldrich.com This "halogen acceleration effect" highlights the unique utility of the specific substitution pattern found in this compound for organocatalysis. organic-chemistry.org

| Catalyst (5 mol%) | Time (h) | Yield (%) |

|---|---|---|

| ortho-Iodophenylboronic acid | 24 | 81 |

| 5-Methoxy-2-iodophenylboronic acid (MIBA) | 24 | 98 |

Utilization as Precursors for Aryne Generation and Subsequent Transformations

Arylboronic acids bearing an ortho-leaving group are valuable precursors for the generation of arynes, which are highly reactive and synthetically versatile intermediates. The general strategy involves converting the boronic acid moiety into a boronate ate complex, which then facilitates the elimination of the ortho-leaving group to form the aryne triple bond.

While ortho-silylaryl triflates are the most common aryne precursors, methods utilizing ortho-substituted arylboronic acids have been developed to expand the toolkit for aryne chemistry under non-basic or milder conditions. nih.govrsc.org For instance, ortho-(trifluoromethanesulfonyloxy)arylboronic acid pinacol esters have been shown to generate arynes upon treatment with tert- or sec-butyllithium. nih.gov The reaction proceeds through an in situ-formed boron-ate complex, which is the direct precursor to the aryne. nih.gov

Another approach involves the use of o-triazenylarylboronic acids. These stable, solid precursors can generate arynes under exceptionally mild conditions, such as treatment with silica gel or a combination of a 1,2-diol and p-nitrophenol. rsc.orgresearchgate.net

For this compound, the ortho-iodo group can potentially serve as the leaving group for aryne generation, though it is less reactive than a triflate or triazene group. Generation of the corresponding 4,5-dimethoxybenzyne would likely require treatment with a strong base to facilitate elimination.

Once generated, these aryne intermediates can undergo a variety of subsequent transformations, making them powerful tools for constructing complex aromatic systems. Common transformations include:

[4+2] Cycloadditions: Arynes readily react with dienes like furan to form Diels-Alder adducts. acs.org

Insertion Reactions: They can insert into sigma bonds. acs.org

Multicomponent Reactions: Arynes can participate in reactions involving multiple components to rapidly build molecular complexity. scispace.com

Transition-Metal-Catalyzed Processes: They can be trapped by transition metal complexes to form organometallic intermediates for further functionalization. scispace.com

This versatility allows for the synthesis of diverse structures, including functionalized carbazoles and fluorenes, from appropriately designed arylboronic acid precursors. acs.org

Other Carbon-Heteroatom Bond Formations (C-N, C-O, C-Halogen, C-S) via Arylboronic Acids

Arylboronic acids are exceptionally versatile reagents in cross-coupling reactions, not only for C-C bond formation but also for the construction of carbon-heteroatom bonds. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. While many of these reactions are catalyzed by transition metals, there is a growing interest in developing metal-free alternatives. nih.govrsc.org

C-N Bond Formation: Arylboronic acids can be coupled with various nitrogen sources to form anilines and their derivatives. This includes reactions with amines, amides, and azides. chem-soc.siacs.orgnih.gov

C-O Bond Formation: The conversion of arylboronic acids to phenols (hydroxylation) or aryl ethers is a key transformation. nih.gov This can be achieved using various oxidants or by coupling with alcohols.

C-S Bond Formation: Arylboronic acids can react with sulfur sources to produce aryl sulfides. For example, coupling with phenolic esters in the presence of elemental sulfur (S8) can yield diaryl sulfides. researchgate.netresearchgate.net

C-Halogen Bond Formation: While less common than the formation of C-C or C-N/C-O bonds, methods for the conversion of arylboronic acids to aryl halides (halogenation) exist, providing a route to introduce halogens into an aromatic ring. nih.gov

Metal-Free Oxidative Coupling Reactions

The development of metal-free oxidative coupling reactions is driven by the need to avoid potential contamination of products with toxic heavy metals, which is a significant concern in pharmaceutical synthesis. nih.gov Arylboronic acids can serve as aryl radical precursors through oxidative carbon-boron bond cleavage, enabling various coupling reactions without a metal catalyst. rsc.org

For C-N bond formation, a significant breakthrough was the development of the first metal-free synthesis of primary aromatic amines from arylboronic acids. nih.govacs.orgscispace.com This transformation uses an electrophilic aminating agent, such as O-(2,4-dinitrophenyl)hydroxylamine (DPH), which facilitates a 1,2-aryl migration to form the C-N bond. organic-chemistry.org This method is notable for its operational simplicity and its tolerance for halogenated substrates that are often problematic in transition-metal-catalyzed systems. acs.orgorganic-chemistry.org

Similarly, metal-free oxidative C-O bond formation can be achieved. A practical synthesis of aryl esters was developed through the oxidative coupling of arylboronic acids with acyl or sulfonyl chlorides under mild, metal-free conditions. acs.org These reactions typically proceed without the need for precious metal catalysts, offering a more sustainable approach. acs.org

The table below summarizes representative examples of metal-free oxidative coupling reactions involving arylboronic acids.

| Bond Formed | Arylboronic Acid Substrate | Coupling Partner | Key Reagent/Condition | Product Type | Yield (%) |

|---|---|---|---|---|---|

| C-N (Primary Amine) | 4-Methoxyphenylboronic acid | O-(2,4-dinitrophenyl)hydroxylamine | Toluene, 100 °C | 4-Methoxyaniline | 85 |

| C-N (Primary Amine) | 4-Chlorophenylboronic acid | O-(diphenylphosphinyl)hydroxylamine | KOH, MeCN, rt | 4-Chloroaniline | 95 |

| C-O (Ester) | Phenylboronic acid | Benzoyl chloride | DCE, 80 °C | Phenyl benzoate | 85 |

| C-O (Ester) | 4-Methoxyphenylboronic acid | 4-Nitrobenzoyl chloride | DCE, 80 °C | 4-Methoxyphenyl 4-nitrobenzoate | 91 |

Hydroxylation and Amination Pathways

The direct conversion of the C-B bond in arylboronic acids to C-O (hydroxylation) and C-N (amination) bonds under metal-free conditions provides highly efficient routes to phenols and anilines, respectively. nih.gov

Hydroxylation: The metal-free hydroxylation of arylboronic acids is a valuable alternative to traditional methods for phenol synthesis. organic-chemistry.org A variety of oxidizing agents can effect this transformation.

N-Oxides: Tertiary amine N-oxides are highly efficient reagents for the rapid and mild ipso-hydroxylation of arylboronic acids. The reaction often completes within minutes at ambient temperature and tolerates a wide array of functional groups, including oxidation-sensitive moieties like aldehydes and sulfides. nih.govorganic-chemistry.org

Peroxides: Aqueous tert-Butyl hydroperoxide (TBHP) provides an effective and environmentally friendly option for hydroxylation, often using water as the solvent. scispace.comresearchgate.net Other systems like solid H₂O₂ complexes have also been developed. nih.gov

The reaction with N-oxides is proposed to proceed via nucleophilic attack of the N-oxide on the boron atom, followed by a 1,2-aryl migration and subsequent cleavage to yield the phenol. organic-chemistry.org

Amination: The direct metal-free amination of arylboronic acids to form primary anilines was a long-standing challenge in synthetic chemistry. acs.orgorganic-chemistry.org The breakthrough came with the use of specific hydroxylamine derivatives as aminating agents.

O-(2,4-dinitrophenyl)hydroxylamine (DPH): This reagent reacts with arylboronic acids to afford primary anilines in good yields. The ortho-nitro group in DPH is crucial, as it lowers the energy barrier for the key 1,2-aryl migration step. scispace.comorganic-chemistry.org

O-(diphenylphosphinyl)hydroxylamine (DPPH): This reagent allows for the rapid and mild amination of a broad range of (hetero)aryl boronic acids, including electron-deficient substrates that were challenging for previous methods. thieme-connect.com

These metal-free amination protocols are operationally simple and scalable, providing a practical route to structurally diverse primary arylamines without the risk of metal contamination or the formation of undesired diarylated products. acs.orgorganic-chemistry.org

The table below provides examples of metal-free hydroxylation and amination of arylboronic acids.

| Transformation | Arylboronic Acid Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|---|

| Hydroxylation | Phenylboronic acid | Trimethylamine N-oxide | DCM, rt, 1 min | 99 |

| Hydroxylation | 4-Iodophenylboronic acid | Trimethylamine N-oxide | DCM, rt, 5 min | 96 |

| Hydroxylation | 4-Formylphenylboronic acid | Trimethylamine N-oxide | DCM, rt, 5 min | 97 |

| Hydroxylation | Phenylboronic acid | aq. TBHP / KOtBu | H₂O, 50 °C | 92 |

| Amination | Phenylboronic acid | O-(2,4-dinitrophenyl)hydroxylamine | Toluene, 100 °C | 82 |

| Amination | 3,5-Bis(trifluoromethyl)phenylboronic acid | O-(2,4-dinitrophenyl)hydroxylamine | Toluene, 100 °C | 75 |

Future Directions and Emerging Research Trends

Development of Novel Catalytic Systems for (2-Iodo-4,5-dimethoxyphenyl)boronic Acid Transformations

The steric hindrance presented by the ortho-iodo group in this compound necessitates the development of highly efficient and robust catalytic systems, particularly for Suzuki-Miyaura cross-coupling reactions. Future research is directed towards designing catalysts that can overcome the challenges associated with sterically demanding substrates.

Key areas of development include:

Bulky Phosphine (B1218219) Ligands: The use of sterically bulky and electron-rich phosphine ligands is a continuing trend. Ligands such as those based on biaryl phosphines (e.g., SPhos, XPhos) and ferrocene-based phosphines have shown promise in facilitating the coupling of sterically hindered aryl halides and boronic acids. semanticscholar.orgwwjmrd.com The development of even more effective ligands, potentially with unique three-dimensional structures, will be crucial for achieving high yields and fast reaction kinetics with substrates like this compound.

N-Heterocyclic Carbene (NHC) Palladium Complexes: NHC-Pd complexes have emerged as powerful catalysts for challenging cross-coupling reactions. organic-chemistry.org Their strong σ-donating properties and steric tuneability make them highly effective for activating unreactive substrates. organic-chemistry.org Future research will likely focus on synthesizing novel NHC ligands with tailored steric and electronic properties to further enhance their catalytic activity and stability in reactions involving ortho-substituted arylboronic acids. semanticscholar.org

Palladium Precatalysts: The development of palladium precatalysts that can be rapidly activated under mild conditions is another important avenue. This is particularly relevant for reactions with unstable boronic acids. nih.gov By designing precatalysts that efficiently generate the active Pd(0) species, side reactions like protodeboronation can be minimized, leading to higher product yields. nih.gov

Heterogeneous Catalysts: To improve catalyst recyclability and simplify product purification, research into heterogeneous palladium catalysts is gaining traction. This includes supporting palladium nanoparticles on materials like metal-organic frameworks (MOFs), bio-inspired materials, or inorganic oxides. researchgate.netmdpi.commdpi.com The challenge lies in creating highly active and stable heterogeneous catalysts that can effectively facilitate the coupling of sterically hindered substrates.

A comparative look at catalyst classes for sterically hindered couplings is presented in the table below.

| Catalyst Class | Key Features | Advantages for Hindered Substrates |

| Bulky Phosphine Ligands | Large steric bulk, strong electron-donating ability. | Promotes reductive elimination, stabilizes catalytic intermediates. |

| NHC-Pd Complexes | Strong σ-donors, highly tuneable steric and electronic properties. | High thermal stability, effective for activating challenging substrates. organic-chemistry.org |

| Palladium Precatalysts | Designed for controlled generation of the active catalyst. | Minimizes side reactions of sensitive boronic acids. nih.gov |

| Heterogeneous Catalysts | Catalyst immobilized on a solid support. | Ease of separation and recycling, potential for use in flow systems. researchgate.netmdpi.com |

Exploration of New Reactivity Modes for Ortho-Iodoarylboronic Acids

Beyond its traditional role as a nucleophilic partner in Suzuki-Miyaura coupling, the unique arrangement of functional groups in this compound opens up possibilities for novel reactivity. The ortho-positioning of the iodo and boronic acid groups can be exploited for unique transformations.

One emerging area is the use of ortho-iodoarylboronic acids as organocatalysts . For instance, ortho-iodophenylboronic acids have been shown to catalyze direct amidation reactions between carboxylic acids and amines. In these reactions, the boronic acid activates the carboxylic acid, and the ortho-iodo group is thought to play a crucial role in the catalytic cycle, possibly through hydrogen bonding interactions in the transition state. The presence of electron-donating groups, such as the dimethoxy substituents in this compound, has been found to enhance the catalytic activity in such transformations.

Future research in this area may explore:

Expansion of Catalytic Scope: Investigating the catalytic activity of this compound and related compounds in other transformations, such as esterifications and other condensation reactions.

Mechanistic Elucidation: Deeper computational and experimental studies to fully understand the role of the ortho-iodo group and the electronic effects of other ring substituents on the catalytic mechanism.

C-H Activation: The presence of both an iodo and a boronic acid group on the same aromatic ring could enable novel intramolecular C-H activation and functionalization reactions, leading to the synthesis of complex polycyclic aromatic systems.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool for accelerating the development of new synthetic methodologies and for gaining a deeper understanding of reaction mechanisms. For a molecule like this compound, computational modeling can provide valuable insights.

Mechanism and Transition State Analysis: Density Functional Theory (DFT) is being used to model the elementary steps of catalytic cycles, such as the Suzuki-Miyaura reaction. mdpi.com These studies can help in understanding the role of ligands, the effect of substituents on reaction barriers, and the geometries of transition states. mdpi.com This knowledge can guide the rational design of more efficient catalysts for the transformation of sterically hindered substrates.

Predictive Modeling of Reaction Performance: Machine learning algorithms are being developed to predict the outcome of chemical reactions. semanticscholar.orgprinceton.edunih.gov By training these models on large datasets from high-throughput experimentation, it is possible to predict reaction yields and identify optimal reaction conditions (e.g., catalyst, ligand, solvent, base) for a given set of reactants. semanticscholar.orgprinceton.edu This predictive capability can significantly reduce the experimental effort required to optimize reactions involving complex substrates like this compound. aalto.fi

Catalyst Design: Computational screening of virtual libraries of ligands and catalysts can identify promising candidates for experimental validation. This in silico approach can accelerate the discovery of novel catalytic systems with enhanced activity and selectivity for specific transformations.

Integration of this compound into Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. nih.gov this compound is a prime candidate for integration into these advanced manufacturing technologies, particularly for the synthesis of pharmaceutical intermediates and other high-value chemicals.

Future trends in this area include:

Robotic Platforms and AI-Informed Synthesis: The use of robotic platforms controlled by artificial intelligence (AI) to automate the synthesis and optimization of reactions involving this compound. nih.govresearchgate.netnih.gov These systems can autonomously explore a wide range of reaction parameters to identify optimal conditions, significantly accelerating process development. nih.govatomfair.comatomfair.com

On-Demand Manufacturing: The integration of flow reactors and automated systems will enable the on-demand synthesis of molecules derived from this compound, which is particularly relevant for the production of active pharmaceutical ingredients (APIs). atomfair.com

The key components of an automated synthesis platform are outlined in the table below.

| Component | Function | Relevance to this compound |

| Flow Reactors | Enable continuous processing with precise control over reaction parameters. | Allows for safe and efficient handling of reactions, including potentially hazardous steps. |

| Robotic Arms | Automate the physical manipulation of reagents and reactor modules. nih.gov | Enables high-throughput screening of reaction conditions and multi-step synthesis without manual intervention. nih.govresearchgate.net |

| In-line Analytics | Provide real-time monitoring of reaction progress and product purity. | Facilitates rapid optimization and process control. |

| AI and Machine Learning | Plan synthetic routes and optimize reaction conditions. nih.gov | Accelerates the discovery of efficient synthetic pathways and optimal process parameters. atomfair.com |

Applications in Advanced Material Science Precursors

The unique electronic and structural features of this compound make it an attractive precursor for the synthesis of advanced materials with tailored properties.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The boronic acid functionality can participate in the formation of boronate ester linkages, which are key in the construction of COFs. mdpi.com The dimethoxy-substituted phenyl ring can be incorporated as a structural linker in both MOFs and COFs. sciopen.comrsc.orgescholarship.orgresearchgate.net The iodo-substituent offers a handle for post-synthetic modification of the framework, allowing for the introduction of additional functionalities. The resulting materials could have applications in gas storage, separation, and catalysis. sciopen.comrsc.org

Functional Dyes and Liquid Crystals: The extended π-system that can be generated from this compound through cross-coupling reactions makes it a potential building block for organic dyes. The substitution pattern on the aromatic ring can be used to tune the photophysical properties of the resulting molecules. Furthermore, the rigid, aromatic structures derived from this compound could be explored for applications in liquid crystal technologies. researchgate.net

Organic Electronics: Arylboronic acids are key building blocks in the synthesis of conjugated polymers for organic electronics. The electron-donating nature of the dimethoxy groups in this compound can be used to modulate the electronic properties of the resulting polymers, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (2-Iodo-4,5-dimethoxyphenyl)boronic acid, and how can unwanted byproducts be minimized?

- Answer: Synthesis requires careful control of reaction conditions to avoid boroxine formation (dehydration/trimerization) and halogen displacement. Protecting groups (e.g., pinacol esters) are often used to stabilize the boronic acid during multi-step reactions. Purification via recrystallization or chromatography is critical, as boronic acids are prone to impurities from incomplete coupling or residual catalysts. Monitoring intermediates with techniques like NMR or LC-MS ensures reaction progress .

Q. What analytical methods are recommended for confirming the purity and structural integrity of this compound?

- Answer:

- LC-MS/MS in MRM mode : Detects trace impurities (e.g., genotoxic boronic acids) at sub-ppm levels, validated per ICH guidelines .

- MALDI-MS with derivatization : Prevents boroxine interference by converting boronic acids to stable esters (e.g., using 2,5-dihydroxybenzoic acid as an in situ derivatizing agent) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and degradation pathways, particularly for applications in flame retardancy or high-temperature reactions .

Advanced Research Questions

Q. How can experimental designs be optimized to study the kinetics of this compound binding with diols in aqueous solutions?

- Answer:

- Stopped-flow fluorescence assays : Measure rapid binding kinetics (e.g., kon values for sugars like fructose or glucose) under physiological pH, revealing that binding affinity correlates with reaction rates .

- Surface plasmon resonance (SPR) : Quantifies real-time interactions on boronic acid-functionalized surfaces, though secondary interactions (e.g., hydrophobic effects) must be minimized by adjusting buffer ionic strength .

- Computational modeling : Predicts binding modes and identifies substituent effects (e.g., methoxy vs. iodo groups) on diol affinity .

Q. How can conflicting data on the thermal stability of boronic acids be resolved, particularly for applications in flame retardancy?

- Answer: Contradictions arise from structural variations (e.g., electron-withdrawing substituents like iodine enhance stability). Systematic TGA studies show:

- Aromatic boronic acids with halogen groups : Decompose above 300°C, with pyrene derivatives stable up to 600°C .

- Methoxy-substituted derivatives : Exhibit lower stability due to oxidative cleavage of ether linkages. Pairing with phosphorus-based retardants improves performance .

Q. What strategies enhance the selectivity of this compound in glycoprotein detection systems?

- Answer:

- Buffer optimization : High-pH borate buffers reduce non-specific binding by competing with secondary interactions (e.g., electrostatic or hydrophobic forces) .

- Surface engineering : Co-immobilizing zwitterionic polymers (e.g., carboxymethyl dextran) minimizes background noise in SPR or electrochemical sensors .

Q. What methodologies enable sequencing of peptide boronic acid libraries containing multiple boronic acid moieties?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.